1,4-Dinitro-1H-Imidazol

Übersicht

Beschreibung

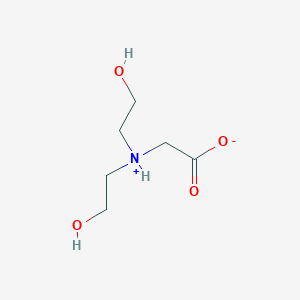

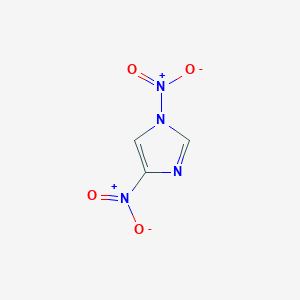

1,4-Dinitro-1H-imidazole is a useful research compound. Its molecular formula is C3H2N4O4 and its molecular weight is 158.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,4-Dinitro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dinitro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin und Pharmakologie

Imidazol-Derivate, einschließlich 1,4-Dinitro-1H-Imidazol, haben eine große Bandbreite an biologischen und pharmakologischen Aktivitäten . Sie spielen eine zentrale Rolle bei der Synthese von biologisch aktiven Molekülen , wie z.B. Antikrebs-, Anti-Aging-, Antikoagulanzien-, Entzündungshemmer-, antimikrobielle-, antituberkulöse-, antidiabetische-, antimalaria-, antivirale Medikamente und Enzyminhibitoren .

Landwirtschaft

Imidazol-Derivate wirken auch als selektive Pflanzenwachstumsregulatoren, Fungizide, Herbizide und therapeutische Mittel . Dies macht this compound für landwirtschaftliche Anwendungen potenziell nützlich.

Grüne Chemie

Im Bereich der grünen Chemie wurden Imidazole als ionische Flüssigkeiten und N-heterocyclische Carbene (NHCs) eingesetzt . Dies deutet darauf hin, dass this compound in umweltfreundlichen Verfahren in der chemischen organischen Synthese eingesetzt werden könnte .

Funktionalisierung von Proteinen und Makrocyclisierung von Peptiden

This compound (1,4-DNIm) und andere Dinitroimidazole haben sich als bifunktionelle Biokonjugationsreagenzien für die Funktionalisierung von Proteinen und die Makrocyclisierung von Peptiden erwiesen . Dies deutet auf mögliche Anwendungen in der Biochemie und Molekularbiologie hin.

Hochenergetisches Material

Mehr als drei Nitrogruppen enthaltende Imidazolverbindungen, einschließlich this compound, zeigen explosive Eigenschaften, die größer sind als RDX . Dies deutet auf mögliche Anwendungen im Bereich der Hochenergetischen Materialien hin.

Synthetische Chemie

Imidazol-Derivate sind Schlüsselkomponenten für funktionelle Moleküle, die in einer Vielzahl von alltäglichen Anwendungen eingesetzt werden . Ein Schwerpunkt wurde auf die Bindungen gelegt, die während der Bildung des Imidazols aufgebaut werden <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.

Wirkmechanismus

Target of Action

1,4-Dinitro-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of everyday applications It’s known that imidazoles have a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

For instance, one study reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles, which proceeded via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Biochemical Pathways

A related compound, 5-methyl-1,4-dinitro-1h-imidazole (dni), has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This suggests that 1,4-Dinitro-1H-imidazole might also affect protein structure and function by modifying tyrosine residues.

Result of Action

It’s known that imidazoles can have a variety of effects depending on their specific structures and targets . For instance, the photochemical nitrating agent 5-methyl-1,4-dinitro-1H-imidazole (DNI) has been shown to nitrate tyrosine residues in proteins, which can affect protein structure and function .

Action Environment

It’s known that the synthesis and reactions of imidazoles can be influenced by various factors, including reaction conditions and the presence of different functional groups .

Biochemische Analyse

Biochemical Properties

1,4-Dinitro-1H-imidazole has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This implies that 1,4-Dinitro-1H-imidazole interacts with proteins and can modify their structure and function .

Cellular Effects

The cellular effects of 1,4-Dinitro-1H-imidazole have been observed in bovine aortic endothelial cells . Upon photolysis of 1,4-Dinitro-1H-imidazole, intracellular nitrogen dioxide production was evidenced by the nitration of the tyrosine analog probe p-hydroxyphenylacetic acid (PHPA) and cellular protein tyrosine nitration .

Molecular Mechanism

The molecular mechanism of 1,4-Dinitro-1H-imidazole involves the formation of nitrogen dioxide upon irradiation, implying the homolysis of the N–N bond in the 1,4-Dinitro-1H-imidazole molecule . This leads to the nitration of tyrosine residues in proteins .

Temporal Effects in Laboratory Settings

The effects of 1,4-Dinitro-1H-imidazole over time in laboratory settings have not been fully elucidated. It has been shown that irradiation of 1,4-Dinitro-1H-imidazole at different wavelengths produced tyrosine nitration, with yields approaching approximately 30% with respect to 1,4-Dinitro-1H-imidazole at 290 nm exposure .

Eigenschaften

IUPAC Name |

1,4-dinitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)3-1-5(2-4-3)7(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPSREFSUPXCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409109 | |

| Record name | 1,4-DINITRO-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19182-81-1 | |

| Record name | 1,4-DINITRO-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,4-dinitro-1H-imidazole interact with its target and what are the downstream effects?

A: While the provided abstracts don't delve into specific biological targets, they highlight the unique reactivity of 1,4-dinitro-1H-imidazole. One study focuses on its ANRORC-like reactivity [, ], describing a ring transformation reaction with aniline derivatives. This reaction involves an initial nucleophilic attack on the imidazole ring, ultimately leading to the formation of aniline products. Another study demonstrates that 1,4-dinitro-1H-imidazole derivatives can act as photochemical nitrating agents, inducing tyrosine nitration in proteins both in vitro and in cellula [, ]. This modification can significantly impact protein structure and function.

Q2: Can you elaborate on the structural characteristics of 1,4-dinitro-1H-imidazole?

A: While the abstracts don't explicitly provide the molecular formula, weight, or spectroscopic data, 1,4-dinitro-1H-imidazole can be structurally characterized by its imidazole ring bearing two nitro groups at the 1 and 4 positions. This specific arrangement contributes to its unique reactivity, as highlighted in the ANRORC mechanism [, ].

Q3: Have computational chemistry methods been used to study 1,4-dinitro-1H-imidazole?

A: Yes, the studies on ANRORC reactivity utilize computational methods to explore the reaction mechanism [, ]. They employ potential energy surface (PES) analysis to determine the most favorable reaction pathways and identify the rate-determining steps. Additionally, they use the distortion/interaction model to evaluate the influence of tether strain and steric effects on the reaction.

Q4: What are the potential applications of 1,4-dinitro-1H-imidazole in research?

A: Beyond its use as a reagent in organic synthesis [, ], the photochemical properties of 1,4-dinitro-1H-imidazole derivatives [, ] present opportunities for studying protein tyrosine nitration. This post-translational modification plays a role in various cellular processes and diseases. The ability to induce targeted nitration with these compounds could be valuable for investigating its downstream effects.

Q5: Are there any safety concerns associated with working with 1,4-dinitro-1H-imidazole?

A: While not explicitly discussed in the provided abstracts, a dedicated review on 1,4-dinitro-1H-imidazoles emphasizes the hazards associated with these compounds []. It's crucial to consult relevant safety data sheets and handle these compounds with caution, following appropriate laboratory practices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B94141.png)

![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)

![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)